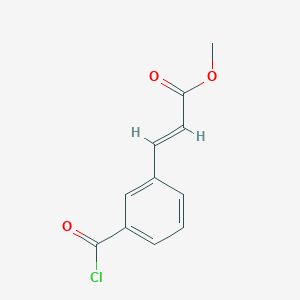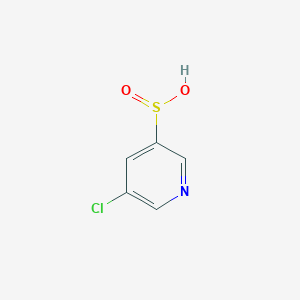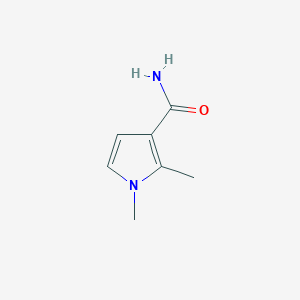
1,2-Dimethyl-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a carboxamide group at the 3 position of the pyrrole ring. The unique structure of this compound makes it an important molecule in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-pyrrole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylpyrrole with an appropriate carboxylating agent under controlled conditions. For instance, the reaction of 1,2-dimethylpyrrole with phosgene or its derivatives can yield the desired carboxamide. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Applications De Recherche Scientifique
1,2-Dimethyl-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, the compound has been shown to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
3,4-Dimethyl-1H-pyrrole-2-carboxamide: Similar structure but with different substitution patterns, leading to varied biological activities.
5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-N-(2-hydroxyethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide: A derivative with additional functional groups, enhancing its binding affinity to specific targets.
Uniqueness: 1,2-Dimethyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
1,2-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-5-6(7(8)10)3-4-9(5)2/h3-4H,1-2H3,(H2,8,10) |
Clé InChI |
CPECNDIGIFHFKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN1C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



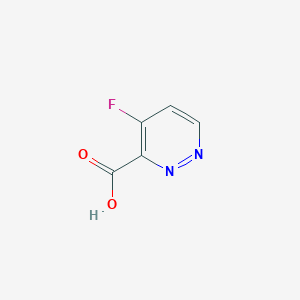
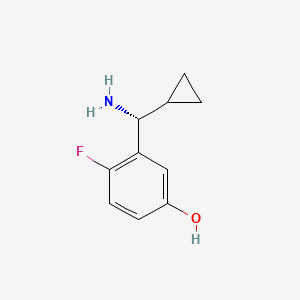

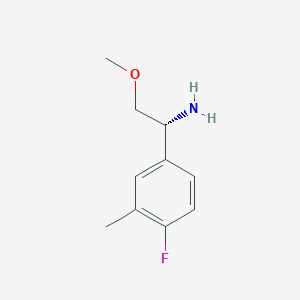
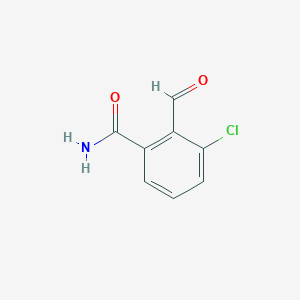
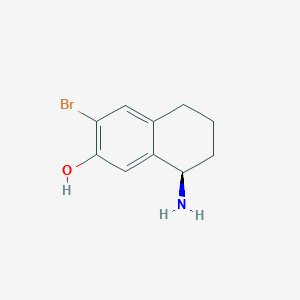


![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)

